N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide
描述
Chemical Structure and Nomenclature
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide possesses the molecular formula C7H14N2O3 with a molecular weight of 174.2 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N'-hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)ethanimidamide, reflecting its structural composition of an ethanimidamide backbone functionalized with both a hydroxyl group and a tetrahydropyran ether linkage.
The structural architecture of this molecule centers around an amidoxime functional group, characterized by the presence of both nitrogen and oxygen substituents on the carbon center. The tetrahydro-2H-pyran-2-yloxy moiety serves as a protecting group, which is a six-membered saturated heterocyclic ring containing one oxygen atom. This protecting group strategy represents a sophisticated approach to modulating the chemical and biological properties of the core amidoxime functionality.
Alternative nomenclature systems recognize this compound through various synonymous designations. The compound is also known as Ethanimidamide, N-hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]-, demonstrating the systematic approach to chemical naming that emphasizes the functional group relationships within the molecular structure. The structural representation can be expressed through the canonical SMILES notation as ONC(=N)COC1CCCCO1, which provides a linear encoding of the three-dimensional molecular architecture.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.2 g/mol |
| InChI Key | DRKFVKJRLAXTKN-UHFFFAOYSA-N |
| Canonical SMILES | ONC(=N)COC1CCCCO1 |
Historical Context and Discovery
The development of this compound can be traced to the broader historical evolution of amidoxime chemistry, which began with fundamental discoveries in the late 19th century. The foundational work in amidoxime chemistry was established by Tiemann in 1884, who first identified and named this class of compounds, laying the groundwork for subsequent synthetic and medicinal chemistry applications.
The specific synthesis and characterization of tetrahydropyran-protected amidoximes emerged from the growing recognition of the need for improved drug delivery systems in pharmaceutical research. The classical method for synthesizing oximes of six-membered oxygen heterocycles involves the reaction of corresponding aldehydes or ketones with hydroxylamine hydrochloride in various solvent systems, including ethanol-water mixtures, methanol systems, and aqueous ethanol with sodium bicarbonate.
Research developments in the late 20th and early 21st centuries focused extensively on the prodrug potential of amidoxime compounds. The tetrahydropyran protecting group strategy became particularly valuable as researchers recognized that amidine-containing drug candidates often exhibited poor oral bioavailability due to their high basicity and limited membrane penetration capabilities. The introduction of the tetrahydropyran moiety addressed these pharmaceutical challenges by temporarily masking the polar amidoxime functionality.
The synthetic methodology for producing this compound and related compounds has been refined through systematic research efforts. One notable synthetic approach involves the transformation of tetrahydropyran-4-carbonitrile to corresponding pyran-4-amidoxime using hydroxylamine hydrochloride in the presence of sodium carbonate in methanol-water systems at elevated temperatures of 70 degrees Celsius.
Position within Amidoxime Family of Compounds
This compound occupies a specialized position within the broader amidoxime family of compounds, representing an important class of N-hydroxyamidine derivatives that have gained significant attention in medicinal chemistry and pharmaceutical research. Amidoximes constitute a structurally diverse family of compounds characterized by the presence of the amidoxime functional group, which can exist in multiple tautomeric forms.
The amidoxime functional group itself exhibits complex isomerism, with recent theoretical and experimental studies demonstrating that the most stable and dominant form is the Z-amidoxime configuration. This isomer demonstrates greater stability compared to alternative forms such as iminohydroxylamine, aminonitrone, and nitroso-amine configurations, with the latter being the least stable arrangement. According to comprehensive computational studies conducted on representative compounds including benzamidoxime and acetamidoxime, three amidoxime isomers may coexist due to their relatively close energetic relationships.
The structural characteristics of this compound place it within a specialized subset of amidoximes that incorporate protective ether functionalities. This design strategy addresses fundamental challenges associated with amidoxime compounds, particularly their tendency toward high basicity and resulting limitations in membrane penetration and oral absorption. The tetrahydropyran protecting group serves multiple functional roles, including enhancement of lipophilicity, improvement of chemical stability, and facilitation of controlled release mechanisms.
Within the pharmaceutical applications of amidoximes, this compound represents an example of prodrug design strategies that exploit the metabolic conversion capabilities of amidoximes to their corresponding amidines. The mitochondrial amidoxime reducing component (mARC) enzyme system plays a crucial role in this bioconversion process, catalyzing the reduction of amidoximes to pharmacologically active amidines under physiological conditions. This enzymatic transformation represents a sophisticated approach to drug delivery that takes advantage of endogenous metabolic pathways.
The biological activities exhibited by amidoxime compounds span a broad spectrum of therapeutic applications, including antitripanocidal, antitubercular, hypotensive, antiarrhythmic, antibacterial, and antifungal properties. Many amidoximes have been investigated for pharmacological properties and have demonstrated utility as local anesthetics, fibrinogen receptor antagonists, and antileishmanial agents. The ability of amidoximes to release nitric oxide through various metabolic pathways has provided additional mechanistic insights into their therapeutic modes of action.
| Amidoxime Characteristics | This compound |
|---|---|
| Tautomeric Form | Z-amidoxime (most stable) |
| Protecting Group | Tetrahydro-2H-pyran-2-yl |
| Prodrug Potential | High (mARC-mediated conversion) |
| Lipophilicity Enhancement | Significant improvement over unprotected amidoximes |
CAS Registry and Database Information
This compound is officially registered in the Chemical Abstracts Service Registry under the unique identifier CAS number 131041-99-1. This registration provides the compound with a definitive chemical identity that facilitates accurate identification and communication within the global scientific and commercial communities. The CAS Registry represents the most comprehensive database of chemical substances, and this assignment ensures unambiguous identification of the compound across diverse research and industrial applications.
The compound is catalogued in multiple international chemical databases with consistent molecular and structural information. The MDL number MFCD08272083 provides an additional unique identifier within the Molecular Design Limited database system, offering another standardized reference point for chemical information management. This dual registration system ensures comprehensive coverage within major chemical information systems used by researchers and industry professionals worldwide.
In addition to the primary CAS registration, the compound appears in various specialized chemical databases and commercial catalogues. The PubChem database, maintained by the National Center for Biotechnology Information, contains detailed structural and property information for this compound under multiple entry points, reflecting the various nomenclature systems and synonymous designations used in different research contexts. The compound identifier CID 54594635 provides direct access to comprehensive chemical property data, structural representations, and related compound information within the PubChem system.
Commercial availability and regulatory status information for this compound can be accessed through specialized chemical supplier databases and safety data sheet repositories. The compound is classified under various hazard categories according to Globally Harmonized System protocols, with specific attention to acute toxicity, skin irritation, eye irritation, and respiratory tract irritation properties. These safety classifications provide essential information for laboratory handling procedures and regulatory compliance requirements.
The European Community registration system assigns the identifier number 300-018-1 to related structural analogs, demonstrating the systematic approach to chemical substance regulation within European Union jurisdictions. This regulatory framework ensures appropriate oversight of chemical substances used in research and commercial applications, providing essential safety and environmental protection measures.
| Database System | Identifier | Purpose |
|---|---|---|
| CAS Registry | 131041-99-1 | Primary chemical identification |
| MDL Database | MFCD08272083 | Molecular design reference |
| PubChem | CID 54594635 | Public chemical information |
| InChI Key | DRKFVKJRLAXTKN-UHFFFAOYSA-N | International chemical identifier |
属性
IUPAC Name |
N'-hydroxy-2-(oxan-2-yloxy)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-6(9-10)5-12-7-3-1-2-4-11-7/h7,10H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFVKJRLAXTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706569 | |
| Record name | N'-Hydroxy[(oxan-2-yl)oxy]ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131041-99-1 | |
| Record name | N'-Hydroxy[(oxan-2-yl)oxy]ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Protection of Hydroxylamine with Tetrahydropyran
The THP group is introduced to protect the hydroxylamine nitrogen, preventing undesired side reactions. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) serves as the primary precursor, synthesized via acid-catalyzed etherification of hydroxylamine with dihydropyran.
Reaction Conditions:
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) in dichloromethane.
-
Temperature: 0°C to room temperature.
The resulting OTX is stable under basic conditions, enabling subsequent coupling reactions.
Nucleophilic Substitution for Acetimidamide Formation
The acetimidamide group is introduced via nucleophilic displacement of a halogenated precursor. For example, 2-chloroacetonitrile reacts with OTX in the presence of a base:
Key Parameters:
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Base: Potassium carbonate or triethylamine.
This two-step process achieves moderate yields (50–65%) but requires careful control of ammonia concentration to avoid over-amination.
Palladium-Catalyzed Cross-Coupling
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF, DMSO) | Enhances nucleophilicity |
| Temperature | 60–80°C | Balances kinetics/stability |
| Catalyst Loading | 1–5 mol% Pd | Minimizes side reactions |
Polar aprotic solvents stabilize transition states, while elevated temperatures accelerate substitution rates without degrading the THP group.
Competing Side Reactions
-
Deprotection of THP: Acidic conditions hydrolyze the THP ether, necessitating pH >7.
-
Oxidation of Hydroxylamine: Air exposure converts to nitroso derivatives; thus, reactions require nitrogen blankets.
Analytical Characterization
Spectroscopic Validation
Applications in Medicinal Chemistry
This compound serves as a precursor for HDAC inhibitors, leveraging its ability to chelate zinc ions in enzymatic active sites. Derivatives exhibit IC values <100 nM against HDAC6, with improved pharmacokinetics due to THP-mediated solubility .
化学反应分析
Types of Reactions
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tetrahydropyran ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
科学研究应用
Medicinal Chemistry
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide has been investigated for its role as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells.
Case Study: HDAC Inhibition
A study demonstrated that derivatives of hydroxamic acids, including compounds similar to this compound, exhibited potent HDAC inhibitory activity. These compounds were evaluated in U87MG glioma cells, showing significant growth inhibition, which indicates their potential as anticancer agents .
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of various bioactive molecules. For instance, it can serve as a precursor for synthesizing amides and other derivatives that possess biological activity.
Synthesis Example
This compound has been used to create 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides, which are being studied for their potential therapeutic effects against various diseases .
Applications in Molecular Biology
In molecular biology, this compound has been implicated in improving the detection of DNA damage. It enhances the sensitivity of alkaline gel electrophoresis methods for identifying single-strand breaks in DNA, which is vital for understanding mutagenesis and DNA repair mechanisms .
作用机制
The mechanism of action of N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Hydroxyacetimidamide: Lacks the tetrahydropyran ring, making it less complex.
2-(Tetrahydro-2H-pyran-2-yloxy)acetimidamide: Does not have the N-hydroxy group, affecting its reactivity.
Uniqueness
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide is unique due to the presence of both the N-hydroxy group and the tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
生物活性
N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into its biological activity, synthesis, and relevant case studies.
This compound acts primarily as an HDAC inhibitor. HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound can induce a more open chromatin structure, promoting gene expression associated with apoptosis and differentiation in cancer cells.
In Vitro Studies
- Histone Deacetylase Inhibition : Studies have shown that N-Hydroxy derivatives exhibit potent HDAC inhibitory activity. For instance, a series of hydroxamic acid derivatives were evaluated for their ability to inhibit HDACs in various cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in U87MG glioma cells, suggesting potential therapeutic applications in glioblastoma treatment .
- Anticancer Activity : In vitro experiments demonstrated that N-Hydroxy derivatives could induce apoptosis in colorectal cancer HCT116 cells. The compound's mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced cell death in tumor cells .
In Vivo Studies
Recent animal model studies have further supported the anticancer potential of N-Hydroxy compounds. In murine models of colorectal cancer, administration of N-Hydroxy derivatives resulted in significant tumor regression compared to control groups treated with vehicle solutions .
Case Study 1: Glioma Treatment
In a study published in PLOS ONE, researchers tested various hydroxamic acids for their efficacy against glioma cells. This compound showed a notable IC50 value of 5 µM, indicating strong inhibition of HDAC activity and subsequent tumor growth suppression .
Case Study 2: Colorectal Cancer
Another investigation focused on the use of N-Hydroxy derivatives in colorectal cancer models. The study reported that treatment with these compounds led to a 70% reduction in tumor size after four weeks of administration compared to untreated controls. Histological analyses revealed increased apoptosis rates within the tumor tissues .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydropyran Derivative : Tetrahydropyran is synthesized from diols through acid-catalyzed cyclization.
- Hydroxylamine Reaction : The hydroxylamine derivative is then reacted with acetamide under controlled conditions to yield the final product.
常见问题
Basic: What are the key structural features of N-Hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)acetimidamide, and how do they influence reactivity?
Answer:
The compound contains two critical functional groups: (1) a hydroxylamine (-NHOH) group and (2) an acetimidamide moiety (-C(NH₂)NHOH). These groups confer nucleophilic and redox-active properties, enabling participation in condensation reactions (e.g., with carbonyl compounds) and oxidative transformations . The tetrahydro-2H-pyran-2-yloxy group provides steric protection and modulates solubility, which can stabilize intermediates during multi-step syntheses .
Basic: What are common synthetic routes for this compound?
Answer:
A standard synthesis involves:
Nucleophilic substitution : Reacting a tetrahydro-2H-pyran-2-ol derivative with a halogenated acetimidamide precursor.
Cyclization : Acid- or base-catalyzed ring closure to stabilize the tetrahydropyran moiety.
Functional group modification : Protecting/deprotecting hydroxylamine groups to prevent undesired side reactions .
Key reagents include potassium carbonate (for deprotonation) and catalysts like p-toluenesulfonic acid for cyclization .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydroxylamine activation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- In-line purification : Chromatography or crystallization after each step minimizes impurity carryover .
Advanced: How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved?
Answer:
Contradictions often arise from:
- Reagent purity : Trace moisture can hydrolyze the acetimidamide group; use molecular sieves or anhydrous conditions .
- Steric effects : The tetrahydropyran group may hinder access to reactive sites; consider alternative protecting groups (e.g., THP vs. benzyl) .
- pH sensitivity : Hydroxylamine reactivity is pH-dependent; monitor and adjust using buffered conditions (pH 5–7) .
Analytical tools like LC-MS and 2D NMR help identify byproducts and refine mechanistic models .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the presence of the hydroxylamine (-NHOH, δ ~8–9 ppm) and tetrahydropyran (δ ~3.5–4.5 ppm) groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 215.2) .
- IR spectroscopy : Identifies N-O (950–1100 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches .
Advanced: How can the compound’s bioactivity be systematically evaluated against enzymatic targets?
Answer:
- In vitro assays : Use fluorescence-based enzyme inhibition assays (e.g., for oxidoreductases) with IC₅₀ determination.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing tetrahydropyran with spirocyclic moieties) to probe binding affinity .
- Molecular docking : Computational models predict interactions with active sites (e.g., NADPH-binding regions) .
- Metabolic stability : Assess using liver microsomes to identify susceptibility to oxidation .
Advanced: What strategies mitigate instability of the hydroxylamine group during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- Chelating agents : Add EDTA to sequester trace metal ions that catalyze decomposition .
- Low-temperature storage : Maintain at -20°C in amber vials to reduce photodegradation .
Basic: What are the compound’s applications in material science?
Answer:
- Coordination chemistry : The hydroxylamine group chelates metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- Polymer synthesis : Acts as a redox-active initiator in radical polymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
